N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
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Description
The compound you’re asking about contains several interesting substructures: a tetrahydropyran ring, an oxadiazole ring, and a benzo[d]thiazole ring . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Benzo[d]thiazole is a polycyclic aromatic compound that is a fusion of benzene and thiazole .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The tetrahydropyran ring adds a three-dimensional aspect to the molecule, as it can exist in a chair conformation .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the different functional groups present. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tetrahydropyran ring could make the compound more hydrophobic .
Scientific Research Applications
Antibacterial and Antimicrobial Agents
Research indicates that analogs containing benzothiazole and pyran derivatives demonstrate significant antibacterial activity. For instance, Palkar et al. (2017) designed and synthesized novel analogs displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without showing cytotoxic effects at antibacterial concentrations (Palkar et al., 2017). Similarly, Aytemir et al. (2003) synthesized amide derivatives of pyranone with notable antimicrobial activity, highlighting the potential of these structures as antimicrobial agents (Aytemir et al., 2003).
Antitumor Agents
Benzothiazole derivatives have been explored for their antitumor properties. Yoshida et al. (2005) synthesized derivatives based on benzothiazole that showed selective cytotoxicity against tumorigenic cell lines, indicating the potential of such compounds in cancer research (Yoshida et al., 2005).
Synthesis and Characterization of Novel Compounds
Several studies focus on the synthesis and characterization of novel compounds incorporating benzothiazole and pyran derivatives for potential scientific applications. Kumara et al. (2018) reported on the synthesis, characterization, and thermal analysis of a novel pyrazole derivative, providing insights into the structural and electronic properties of such compounds (Kumara et al., 2018).
Catalysts in Chemical Synthesis
Compounds containing benzothiazole and pyran derivatives have also been utilized as catalysts in chemical synthesis. Khazaei et al. (2015) demonstrated the use of a benzothiazole derivative as a highly efficient catalyst for the synthesis of various heterocyclic derivatives, highlighting the compound's utility in facilitating organic reactions (Khazaei et al., 2015).
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-16(11-1-2-12-13(7-11)24-9-18-12)17-8-14-19-15(20-23-14)10-3-5-22-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZXNIYQZNQMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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